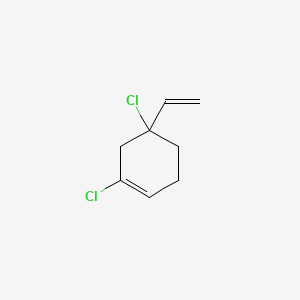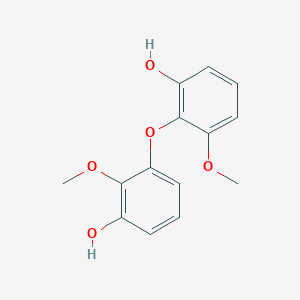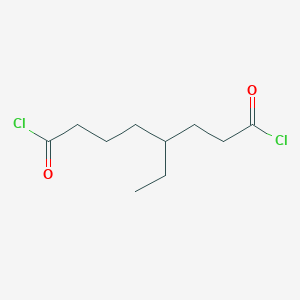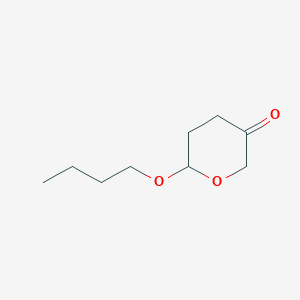![molecular formula C6H2O2S4 B14471004 2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione CAS No. 66571-71-9](/img/structure/B14471004.png)
2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione is an organosulfur compound that has garnered significant interest in the field of chemistry due to its unique structure and properties. This compound is characterized by the presence of two dithiole rings connected by a central carbon-carbon bond, with each ring containing a sulfur atom and a carbonyl group. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
The synthesis of 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione oligomers to unsaturated compounds. . The reaction conditions often include the use of acetonitrile as a solvent and a suitable catalyst to facilitate the cycloaddition process. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives. Major products formed from these reactions include dithiolanes and dithianes, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex sulfur-containing compounds. In biology, it has been studied for its potential as a hydrogen sulfide donor, which can have various physiological effects . In medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Industrial applications include its use in the production of conductive polymers and as a component in materials science .
Wirkmechanismus
The mechanism of action of 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione involves its ability to donate sulfur atoms and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to release hydrogen sulfide also plays a crucial role in its mechanism of action, as hydrogen sulfide is a signaling molecule involved in numerous physiological processes .
Vergleich Mit ähnlichen Verbindungen
2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione can be compared with other sulfur-containing compounds such as 1,3-dithiolanes and 1,3-dithianes. While these compounds share similar structural features, 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione is unique due to its ability to form stable disulfide bonds and its potential as a hydrogen sulfide donor. Other similar compounds include tetrathiafulvalenes, which are known for their conductive properties and are used in the development of molecular electronics . The unique combination of structural stability and reactivity makes 2H,2’H-[4,4’-Bi-1,3-dithiole]-2,2’-dione a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66571-71-9 |
|---|---|
Molekularformel |
C6H2O2S4 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
4-(2-oxo-1,3-dithiol-4-yl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C6H2O2S4/c7-5-9-1-3(11-5)4-2-10-6(8)12-4/h1-2H |
InChI-Schlüssel |
GJKMZDAWTVIRMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=O)S1)C2=CSC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)




![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)


![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
